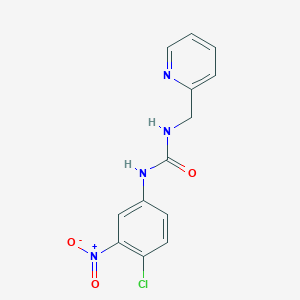
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide
Overview
Description
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide, also known as BITA, is a chemical compound that has been widely studied for its potential applications in scientific research. BITA is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Scientific Research Applications
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In particular, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, this compound has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. In bacterial and fungal cells, this compound may act by disrupting cell membrane integrity or inhibiting the activity of key enzymes involved in cell metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and fungal cells, this compound has been shown to exhibit antimicrobial activity by disrupting cell membrane integrity or inhibiting key enzymes involved in cell metabolism. Additionally, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and broad range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(4-iodo-2-isopropylphenyl)acetamide, including:
1. Further studies to elucidate the mechanism of action of this compound in cancer cells and microbial pathogens.
2. Development of new this compound derivatives with improved potency and selectivity for specific biological targets.
3. Investigation of the potential use of this compound as a therapeutic agent for the treatment of microbial infections, including multidrug-resistant pathogens.
4. Exploration of the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
5. Development of new methods for the delivery of this compound to specific biological targets, such as tumor cells or microbial pathogens.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential uses as a therapeutic agent for cancer and microbial infections.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-iodo-2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2OS2/c1-11(2)13-9-12(19)7-8-14(13)20-17(22)10-23-18-21-15-5-3-4-6-16(15)24-18/h3-9,11H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASBJSQZMDKBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluoro-3-nitrophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844993.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4844998.png)

![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4845003.png)
![methyl 7-cyclopropyl-2,4-dioxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4845011.png)
![N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4845013.png)
![N-[3-(4-morpholinyl)propyl]cyclobutanecarboxamide](/img/structure/B4845022.png)
![2-{[({5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4845031.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4845046.png)
![N-(2-chlorophenyl)-3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}propanamide](/img/structure/B4845054.png)

![2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4845071.png)
![1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4845079.png)